molecular formula C23H20N2O3S B13068430 (3Z)-1-benzyl-3-{[(4-methylphenyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide

(3Z)-1-benzyl-3-{[(4-methylphenyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide

Cat. No.: B13068430
M. Wt: 404.5 g/mol
InChI Key: HGQMZKKSBJDYMF-JCMHNJIXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3Z)-1-benzyl-3-{[(4-methylphenyl)amino]methylidene}-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2,4-trione is a complex organic compound that belongs to the class of benzothiazine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a benzyl group, a methylphenylamino group, and a dihydro-benzothiazine core, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-1-benzyl-3-{[(4-methylphenyl)amino]methylidene}-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2,4-trione typically involves multi-step organic reactions One common method includes the condensation of benzylamine with 4-methylphenyl isothiocyanate to form an intermediate thiourea derivative This intermediate is then cyclized under acidic conditions to yield the benzothiazine core

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions, such as temperature and pressure control, would be critical to achieving high efficiency and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

(3Z)-1-benzyl-3-{[(4-methylphenyl)amino]methylidene}-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2,4-trione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or methylphenylamino groups, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

(3Z)-1-benzyl-3-{[(4-methylphenyl)amino]methylidene}-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2,4-trione has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Medicine: The compound is being investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: It can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of (3Z)-1-benzyl-3-{[(4-methylphenyl)amino]methylidene}-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2,4-trione involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazine derivatives: These compounds share the benzothiazine core structure but differ in their substituents, leading to variations in their chemical and biological properties.

    Benzylamine derivatives: Compounds with a benzylamine group exhibit similar reactivity and can undergo similar chemical reactions.

    Methylphenylamino derivatives: These compounds have a methylphenylamino group and may show similar biological activities.

Uniqueness

(3Z)-1-benzyl-3-{[(4-methylphenyl)amino]methylidene}-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2,4-trione is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C23H20N2O3S

Molecular Weight

404.5 g/mol

IUPAC Name

(3Z)-1-benzyl-3-[(4-methylanilino)methylidene]-2,2-dioxo-2λ6,1-benzothiazin-4-one

InChI

InChI=1S/C23H20N2O3S/c1-17-11-13-19(14-12-17)24-15-22-23(26)20-9-5-6-10-21(20)25(29(22,27)28)16-18-7-3-2-4-8-18/h2-15,24H,16H2,1H3/b22-15-

InChI Key

HGQMZKKSBJDYMF-JCMHNJIXSA-N

Isomeric SMILES

CC1=CC=C(C=C1)N/C=C\2/C(=O)C3=CC=CC=C3N(S2(=O)=O)CC4=CC=CC=C4

Canonical SMILES

CC1=CC=C(C=C1)NC=C2C(=O)C3=CC=CC=C3N(S2(=O)=O)CC4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.